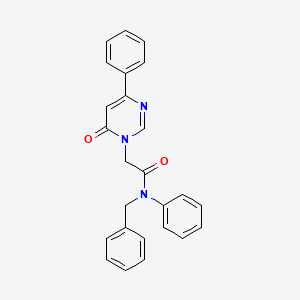
N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide
Descripción general
Descripción
N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide, also known as BOA, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BOA is a synthetic compound that belongs to the class of pyrimidine derivatives and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has also been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been found to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In animal models, N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been shown to reduce tumor growth and inflammation, as well as improve cognitive function. N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has also been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has several advantages for use in lab experiments, including its low toxicity profile, high potency, and broad-spectrum activity. However, N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has some limitations, including its complex synthesis, limited solubility in water, and the need for specialized expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide, including the development of new synthesis methods, the identification of new targets and signaling pathways, and the evaluation of its potential applications in other fields, such as materials science and energy storage. N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has the potential to be a valuable tool for the study of various biological processes and the development of novel therapies and technologies.
Aplicaciones Científicas De Investigación
N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been found to inhibit the proliferation of cancer cells and induce cell apoptosis in various cancer cell lines. In addition, N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.
In agriculture, N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been studied for its potential use as a herbicide. N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has been found to inhibit the growth of various weed species, including glyphosate-resistant weeds. N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide has also been shown to have a low environmental impact, making it a promising alternative to traditional herbicides.
Propiedades
IUPAC Name |
N-benzyl-2-(6-oxo-4-phenylpyrimidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24-16-23(21-12-6-2-7-13-21)26-19-27(24)18-25(30)28(22-14-8-3-9-15-22)17-20-10-4-1-5-11-20/h1-16,19H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZKIMOFYRJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2,5-dichlorophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3402706.png)


